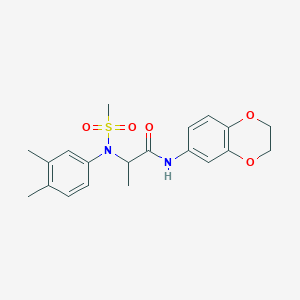![molecular formula C20H18N4O3 B6104835 2-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE](/img/structure/B6104835.png)
2-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE is a complex organic compound that belongs to the class of triazolobenzodiazepines. This compound is characterized by its unique structure, which includes a triazole ring fused to a benzodiazepine core, with a dimethoxyphenyl group attached via an ethenyl linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the triazolobenzodiazepine core through a cyclization reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Heck coupling reaction, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodiazepine core or the dimethoxyphenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound may enhance the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties. The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE: is similar to other triazolobenzodiazepines, such as:
Uniqueness
What sets this compound apart is its unique structural features, such as the presence of the dimethoxyphenyl group and the ethenyl linkage, which may confer distinct pharmacological properties and chemical reactivity compared to other triazolobenzodiazepines.
Properties
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5,7-dihydro-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-26-16-9-7-13(11-17(16)27-2)8-10-18-22-20-14-5-3-4-6-15(14)21-19(25)12-24(20)23-18/h3-11H,12H2,1-2H3,(H,21,25)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMRCQVGYCEVAP-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NN3CC(=O)NC4=CC=CC=C4C3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NN3CC(=O)NC4=CC=CC=C4C3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
METHANONE](/img/structure/B6104762.png)
![2-[(2,4,5-Trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B6104775.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B6104780.png)

![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6104798.png)
![5-(3-fluorophenyl)-N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B6104811.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6104825.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6104842.png)
![2-CHLORO-N-(4-CHLOROPHENYL)-5-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]BENZAMIDE](/img/structure/B6104849.png)
![N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2,4-dimethyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6104850.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-2-(1,3-benzothiazol-2-yl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6104857.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6104858.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6104861.png)
